molecular formula C13H20O2 B12677445 1-(3,3-Dimethylbicyclo(2.2.1)hept-5-en-2-yl)ethyl acetate CAS No. 85204-18-8

1-(3,3-Dimethylbicyclo(2.2.1)hept-5-en-2-yl)ethyl acetate

Cat. No.: B12677445
CAS No.: 85204-18-8
M. Wt: 208.30 g/mol
InChI Key: ASHKOXCVKJACGB-UHFFFAOYSA-N
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Description

EINECS 286-313-5, also known as Glyceryl Stearate, is a monoester of stearic acid with glycerin. It is a fully plant-derived ingredient from sustainable raw materials, typically used as the primary emulsifier. Glyceryl Stearate is solid in the form of white flakes, soluble in fats, oils, and waxes, and insoluble in water .

Preparation Methods

Synthetic Routes and Reaction Conditions

Glyceryl Stearate is synthesized through the esterification of glycerin with stearic acid. This reaction typically occurs under acidic or basic conditions, with the use of catalysts to speed up the process. The reaction is carried out at elevated temperatures to ensure complete esterification.

Industrial Production Methods

In industrial settings, Glyceryl Stearate is produced by heating glycerin and stearic acid together in the presence of a catalyst. The mixture is then subjected to vacuum distillation to remove any unreacted components and by-products. The final product is purified and solidified into white flakes for commercial use .

Chemical Reactions Analysis

Types of Reactions

Glyceryl Stearate undergoes several types of chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base, Glyceryl Stearate can hydrolyze back into glycerin and stearic acid.

    Oxidation: Exposure to oxygen can lead to the oxidation of the stearic acid component, forming peroxides and other oxidation products.

    Esterification: Glyceryl Stearate can participate in further esterification reactions with other fatty acids or alcohols.

Common Reagents and Conditions

    Hydrolysis: Water, acid (e.g., hydrochloric acid), or base (e.g., sodium hydroxide).

    Oxidation: Oxygen or air, sometimes catalyzed by light or heat.

    Esterification: Other fatty acids or alcohols, often in the presence of a catalyst like sulfuric acid.

Major Products Formed

    Hydrolysis: Glycerin and stearic acid.

    Oxidation: Peroxides and other oxidation products.

    Esterification: Various esters depending on the fatty acid or alcohol used.

Scientific Research Applications

Glyceryl Stearate has a wide range of applications in scientific research and industry:

Mechanism of Action

Glyceryl Stearate acts primarily as an emulsifier, helping to blend water and oil-based components in formulations. It works by reducing the surface tension between the two phases, allowing them to mix more easily. This compound also acts as an emollient, providing a smooth and soft texture to the skin when used in personal care products.

Comparison with Similar Compounds

Similar Compounds

    Glyceryl Monostearate: Another ester of glycerin and stearic acid, but with a different ratio of components.

    Glyceryl Distearate: Contains two stearic acid molecules esterified with glycerin.

    Glyceryl Tristearate: Contains three stearic acid molecules esterified with glycerin.

Uniqueness

Glyceryl Stearate is unique due to its balanced properties as an emulsifier and emollient. It provides excellent stability to emulsions and enhances the texture and sensory profile of personal care products. Its plant-derived nature and sustainability make it a preferred choice in eco-friendly formulations .

Properties

CAS No.

85204-18-8

Molecular Formula

C13H20O2

Molecular Weight

208.30 g/mol

IUPAC Name

1-(3,3-dimethyl-2-bicyclo[2.2.1]hept-5-enyl)ethyl acetate

InChI

InChI=1S/C13H20O2/c1-8(15-9(2)14)12-10-5-6-11(7-10)13(12,3)4/h5-6,8,10-12H,7H2,1-4H3

InChI Key

ASHKOXCVKJACGB-UHFFFAOYSA-N

Canonical SMILES

CC(C1C2CC(C1(C)C)C=C2)OC(=O)C

Origin of Product

United States

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